Tungsten pentachloride

Catalog No.
S1504481
CAS No.
13470-14-9
M.F
WCl5
Cl5W
M. Wt
361.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten pentachloride

CAS Number

13470-14-9

Product Name

Tungsten pentachloride

IUPAC Name

pentachlorotungsten

Molecular Formula

WCl5
Cl5W

Molecular Weight

361.1 g/mol

InChI

InChI=1S/5ClH.W/h5*1H;/q;;;;;+5/p-5

InChI Key

WIDQNNDDTXUPAN-UHFFFAOYSA-I

SMILES

Cl[W](Cl)(Cl)(Cl)Cl

Canonical SMILES

Cl[W](Cl)(Cl)(Cl)Cl

Tungsten pentachloride is an inorganic compound with the chemical formula WCl₅. It appears as a dark green crystalline solid that is highly sensitive to moisture and air, leading to its decomposition. The compound has a molecular weight of 361.2 g/mol, a melting point of 243 °C, and a boiling point of 275.6 °C. When exposed to water, tungsten pentachloride hydrolyzes to form blue tungsten oxide and can also generate tungsten oxychloride when heated in air

Tungsten pentachloride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin or eyes. Inhalation of its fumes can irritate the respiratory tract. Due to its high reactivity, it should be handled with proper personal protective equipment in a well-ventilated fume hood [4].

Citation:

  • American Elements. Tungsten Pentachloride Safety Data Sheet [cited April 30, 2024]. [をもらえる Tungsten (V) Chloride Safety Data Sheet (SDS)]

Chemical Vapor Deposition (CVD)

WCl5 is a crucial precursor for tungsten thin films deposited using CVD. These films find application in various fields, including:

  • Microelectronics: Tungsten is a key material for interconnects and vias in integrated circuits due to its excellent electrical conductivity and resistance to electromigration.
  • MEMS and NEMS: Tungsten films are used as electrodes, gates, and other structural elements in micro and nanoelectromechanical systems (MEMS and NEMS) due to their high mechanical strength and thermal stability.
  • Photonic devices: Tungsten thin films can be used in waveguides, reflectors, and other optical components due to their ability to reflect light.

Material Science Research

WCl5 is employed in various material science research applications, such as:

  • Synthesis of tungsten-based materials: WCl5 serves as a precursor for the synthesis of various tungsten compounds, including oxides, nitrides, and carbides, which possess valuable properties for diverse applications.
  • Surface modification: WCl5 can be used to modify the surface properties of materials, such as improving their adhesion, wettability, and electrical conductivity.
  • Chemical analysis: WCl5 is utilized in analytical techniques like X-ray photoelectron spectroscopy (XPS) to investigate the elemental composition and chemical state of surfaces.

Other Research Applications

Beyond the areas mentioned above, tungsten pentachloride finds use in other scientific research endeavors, including:

  • Organic synthesis: WCl5 can act as a Lewis acid catalyst in specific organic reactions.
  • Battery research: WCl5 is being explored for potential applications in developing novel battery technologies.

  • Hydrolysis: In the presence of water, tungsten pentachloride decomposes to produce blue tungsten oxide:
    WCl5+H2OWO3+HCl\text{WCl}_5+\text{H}_2\text{O}\rightarrow \text{WO}_3+\text{HCl}
  • Formation of Tungsten Oxychloride: When heated in air, it generates tungsten oxychloride:
    WCl5+O2WOCl4+HCl\text{WCl}_5+\text{O}_2\rightarrow \text{WOCl}_4+\text{HCl}
  • Reduction Reactions: Tungsten pentachloride can be synthesized from tungsten hexachloride through reduction with hydrogen or other reducing agents:
    2WCl6+H22WCl5+2HCl2\text{WCl}_6+\text{H}_2\rightarrow 2\text{WCl}_5+2\text{HCl}
  • Reactivity with Halogens: Tungsten pentachloride can react with halogens to form other tungsten halides:
    2W+5Cl22WCl52\text{W}+5\text{Cl}_2\rightarrow 2\text{WCl}_5

Tungsten pentachloride can be synthesized through several methods:

  • Reduction of Tungsten Hexachloride:
    • Using hydrogen at temperatures between 250 °C and 400 °C:
      2WCl6+H22WCl5+2HCl2\text{WCl}_6+\text{H}_2\rightarrow 2\text{WCl}_5+2\text{HCl}
  • Disproportionation Reaction:
    • Involves the disproportionation of tungsten tetrachloride at elevated temperatures.
  • Use of Tetrachloroethylene:
    • A method involving the reduction of tungsten hexachloride using tetrachloroethylene as a reductant:
      2WCl6+C2Cl42WCl5+C2Cl62\text{WCl}_6+\text{C}_2\text{Cl}_4\rightarrow 2\text{WCl}_5+\text{C}_2\text{Cl}_6
  • Sublimation Techniques:
    • Purification through sublimation under inert gas conditions to avoid moisture exposure .

Tungsten pentachloride has several applications, including:

  • Catalysis: Used as a catalyst in organic reactions due to its Lewis acid properties.
  • Synthesis of Other Compounds: Acts as a precursor for other tungsten compounds and materials.
  • Research: Employed in studies related to high-valent metal chlorides and coordination chemistry.

Interaction studies involving tungsten pentachloride primarily focus on its reactivity with Lewis bases and other halides. Its oxophilic nature makes it highly reactive towards nucleophiles, which can lead to various coordination complexes. The compound has been shown to interact with amines, forming stable complexes

Tungsten pentachloride shares similarities with other tungsten halides but exhibits unique properties:

CompoundFormulaValencyColorSolubility
Tungsten dichlorideWCl₂IIYellowSoluble in organic solvents
Tungsten tetrachlorideWCl₄IVDark blueSoluble in polar solvents
Tungsten hexachlorideWCl₆VIColorlessSoluble in many solvents
Tungsten(V) chlorideW₂Cl₁₀VBlue-greenVolatile under vacuum

Tungsten pentachloride stands out due to its stability under specific conditions and its unique reactivity profile compared to these similar compounds

The isolation of tungsten pentachloride dates to mid-20th-century efforts to expand the coordination chemistry of Group 6 transition metals. Early syntheses relied on hydrogen reduction of tungsten hexachloride (WCl₆) at 380–400°C, though yields were inconsistent due to competing side reactions. A breakthrough occurred in 1968 with the development of a tetrachloroethylene-mediated reduction method:
$$
2 \, \text{WCl}6 + \text{C}2\text{Cl}4 \rightarrow \text{W}2\text{Cl}{10} + \text{C}2\text{Cl}_6
$$
This approach minimized byproduct formation and enabled large-scale production of the blue-green crystalline solid.

Patents from JX Nippon Mining & Metals Corporation (2016–2023) revolutionized purity standards (>99.99%) by employing antimony, titanium, or arsenic reductants under vacuum distillation. These advances addressed historical challenges in eliminating residual WCl₄ and WCl₆ impurities, which previously limited its utility in precision applications.

Significance in Transition Metal Chemistry

As a high-valent tungsten(V) species, W₂Cl₁₀ exhibits distinctive electronic and steric properties that differentiate it from lighter congeners:

PropertyWCl₅MoCl₅CrCl₃
Oxidation State+5+5+3
StructureDimeric (W₂Cl₁₀)Dimeric (Mo₂Cl₁₀)Monomeric (CrCl₃)
Lewis AcidityHighModerateLow
Redox ActivityOxidizing agentModerateReducing agent

This table highlights tungsten pentachloride’s role in stabilizing uncommon oxidation states. Its strong oxophilicity drives reactions with Lewis bases like amines and ethers, forming adducts such as WCl₅(Et₂O)₂. In catalysis, WCl₅ facilitates C–H activation and nitrogen–nitrogen bond cleavage, enabling syntheses of tetraarylpyrroles and tungsten–imido complexes.

Evolution of Structural Understanding

Initial X-ray diffraction studies (1967) resolved the dimeric octahedral geometry, revealing two tungsten centers bridged by chloride ligands (W–W distance: 3.814 Å). This contrasted with erroneous mid-20th-century proposals of trimeric [W₃Cl₁₂]³⁺ clusters. Key structural features include:

  • Bridging Chlorides: Two μ₂-Cl ligands connect tungsten atoms, while terminal Cl ligands complete the octahedral coordination.
  • Thermal Behavior: Sublimation at 130–170°C under vacuum yields monomeric WCl₅, which adopts a trigonal bipyramidal geometry.

Recent density functional theory (DFT) simulations have elucidated reaction pathways in atomic layer deposition (ALD) processes. For example, WCl₅ reacts with H₂ plasma via exothermic steps (ΔE = −2.8 eV) to deposit low-resistivity tungsten films (395 μΩ·cm).

Current Research Landscape

Modern applications exploit tungsten pentachloride’s dual functionality as a precursor and catalyst:

Materials Science

  • Semiconductor Manufacturing: High-purity WCl₅ (>99.99%) serves as a vapor-phase precursor for tungsten nucleation layers in 3D NAND flash memory.
  • Polyoxometalate Synthesis: Reaction with phosphotungstic acid yields Keggin-type clusters for energy storage applications.

Organic Synthesis

  • Pyrrole Cyclization: WCl₅ catalyzes [2+2+1] cycloadditions of diarylacetylenes and azobenzene, achieving 82% yield for N-phenyltetraarylpyrroles.
  • Polymerization Initiator: Coordinated WCl₅ activates ring-opening metathesis polymerization (ROMP) of norbornene derivatives.

Coordination Chemistry

Recent studies characterize WCl₅ adducts with N-substituted ureas, revealing proton transfer mechanisms. For example, WCl₅(dimethylurea) forms via O-protonation of the ligand, confirmed by ¹³C NMR (δ = 214.1 ppm).

Crystallographic Analysis of Dimeric Structure

Bridged Dimeric Octahedral Configuration

In the solid state, tungsten pentachloride adopts a bridged dimeric structure composed of two edge-sharing octahedra. X-ray diffraction studies reveal a [W₂Cl₁₀] unit where each tungsten atom is coordinated by six chlorine ligands, with two bridging chlorides connecting the metal centers [1] [3]. This configuration contrasts with earlier hypotheses proposing trimeric [W₃Cl₁₂]³⁺ clusters, which were disproven through single-crystal analyses [1]. The dimeric arrangement minimizes steric strain and electronic repulsion, stabilizing the compound through shared chloride ligands.

Comparison with Molybdenum Pentachloride Structural Analogy

The structural analogy between WCl₅ and molybdenum pentachloride (MoCl₅) is striking. Both compounds form edge-shared dimers (M₂Cl₁₀) in the solid state, with nearly identical bond distances and angles [1] [5]. For instance, the W–Cl bridging bond length in WCl₅ measures 2.46 Å, compared to 2.44 Å for Mo–Cl in MoCl₅ [1] [5]. This similarity arises from the comparable ionic radii and electronic configurations of tungsten and molybdenum in their +5 oxidation states. However, subtle differences in packing efficiency and lattice energy account for the distinct melting points and vapor pressures of the two compounds.

Bond Distance and Angle Analysis

Crystallographic data provide precise metrics for WCl₅’s geometry:

Bond TypeDistance (Å)Angle (°)
W–Cl (terminal)2.28–2.32Cl–W–Cl (cis) = 88°
W–Cl (bridging)2.46Cl–W–Cl (trans) = 174°

The elongated bridging bonds (2.46 Å vs. 2.32 Å for terminal bonds) reflect weaker metal-ligand interactions due to shared coordination sites [1] [3]. Trans angles approaching 180° indicate minimal distortion in the octahedral geometry, while cis angles of 88° suggest slight compression along the equatorial plane.

Gas Phase Structure Investigations

Monomeric D₃h Structure in Vapor Phase

Upon vaporization, WCl₅ dissociates into monomeric units with trigonal bipyramidal geometry (D₃h symmetry). Matrix isolation infrared spectroscopy identifies two dominant vibrational modes at 410 cm⁻¹ (A₂″) and 365 cm⁻¹ (E′), corresponding to axial and equatorial Cl–W–Cl stretching motions [6] [3]. These findings confirm the retention of D₃h symmetry in the gas phase, with no evidence of dimerization under low-pressure conditions.

Matrix Isolation Studies

Matrix isolation at 12 K stabilizes monomeric WCl₅, enabling detailed spectroscopic characterization. The absence of bridging chloride vibrations in the 200–300 cm⁻¹ region rules out dimer formation in the vapor phase [6]. Comparative studies with tungsten hexachloride (WCl₆) reveal that WCl₅’s lower symmetry reduces its vapor pressure, consistent with its tendency to re-dimerize upon cooling.

Theoretical Structural Studies

Density Functional Theory Approaches

Density functional theory (DFT) calculations at the B3LYP level provide critical insights into WCl₅’s electronic structure. Using quasi-relativistic electron core potentials and DZ+P basis sets, these simulations reproduce experimental bond distances within 0.02 Å accuracy [3] [4]. The inclusion of relativistic effects is essential for modeling tungsten’s heavy atom behavior, particularly spin-orbit coupling interactions that influence geometry.

Jahn-Teller Effects and Spin-Orbit Coupling

Despite its orbitally degenerate E″ ground state, WCl₅ exhibits negligible Jahn-Teller distortion (1.8 kJ/mol energy barrier) [3] [4]. Spin-orbit coupling quenches the distortion by splitting the degenerate orbitals, stabilizing the symmetric D₃h configuration. This phenomenon contrasts with lighter transition metal chlorides, where Jahn-Teller distortions dominate. The interplay between spin-orbit and Jahn-Teller energies in WCl₅ underscores the unique role of relativistic effects in heavy metal compounds.

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13470-14-9

Wikipedia

Tungsten(V) chloride

Dates

Modify: 2023-08-15

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